Cas no 110200-31-2 (Naphth[2,3-b]oxirene-2,4,7(3H)-trione,3-diazo-1a-[(2E)-3,7-dimethyl-2,6-octadienyl]-1a,7a-dihydro-6-hydroxy-5-methyl-7a-(3-methyl-2-butenyl)-,(1aR,7aS)-rel-(+)- (9CI))

Naphth[2,3-b]oxirene-2,4,7(3H)-trione,3-diazo-1a-[(2E)-3,7-dimethyl-2,6-octadienyl]-1a,7a-dihydro-6-hydroxy-5-methyl-7a-(3-methyl-2-butenyl)-,(1aR,7aS)-rel-(+)- (9CI) structure
110200-31-2 structure
Productnaam:Naphth[2,3-b]oxirene-2,4,7(3H)-trione,3-diazo-1a-[(2E)-3,7-dimethyl-2,6-octadienyl]-1a,7a-dihydro-6-hydroxy-5-methyl-7a-(3-methyl-2-butenyl)-,(1aR,7aS)-rel-(+)- (9CI)
CAS-nummer:110200-31-2
MF:C26H30N2O5
MW:450.526807308197
CID:214173
PubChem ID:135848734

Naphth[2,3-b]oxirene-2,4,7(3H)-trione,3-diazo-1a-[(2E)-3,7-dimethyl-2,6-octadienyl]-1a,7a-dihydro-6-hydroxy-5-methyl-7a-(3-methyl-2-butenyl)-,(1aR,7aS)-rel-(+)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Naphth[2,3-b]oxirene-2,4,7(3H)-trione,3-diazo-1a-[(2E)-3,7-dimethyl-2,6-octadienyl]-1a,7a-dihydro-6-hydroxy-5-methyl-7a-(3-methyl-2-butenyl)-,(1aR,7aS)-rel-(+)- (9CI)
    • 3-diazonio-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)-2,7-dioxonaphtho[6,7-b]oxiren-6-olate
    • Naphth[2,3-b]oxirene-2,4,7(3H)-trione,3-diazo-1a-[(2E)-3,7-dimethyl-2,6-octadienyl]-1a,7a-dihy...
    • Naphth[2,3-b]oxirene-2,4,7(3H)-trione,3-diazo-1a-[(2E)-3,7-dimethyl-2,6-octadienyl]-1a,7a-dihydro-6-hydroxy-5-methyl-7a-(3-me
    • Antibiotic SF 2415A2
    • Naphth[2,3-b]oxirene-2,4,7(3H)-trione,3-diazo-1a-(3,7-dimethyl-2,6-octadienyl)-1a,7a-dihydro-6-hydroxy-5-methyl-7a-(3-methyl-2-butenyl)-,[1aa(E),7aa]-(+)-
    • 110200-31-2
    • Naphth(2,3-b)oxirene-2,4,7(3H)-trione, 1a,7a-dihydro-3-diazo-1a-(3,7-dimethyl-2,6-octadienyl)-6-hydroxy-5-methyl-7a-(3-methyl-2-butenyl)-, (1a-alpha(E),7a-alpha)-(+)-
    • SF 2415A2
    • Inchi: InChI=1S/C26H30N2O5/c1-14(2)8-7-9-16(5)11-13-26-23(31)18-19(21(29)17(6)22(30)20(18)28-27)24(32)25(26,33-26)12-10-15(3)4/h8,10-11H,7,9,12-13H2,1-6H3,(H-,29,30,32)/b16-11+
    • InChI-sleutel: MZTBAAUDRPCEHS-LFIBNONCSA-N
    • LACHT: C/C(=C/CC/C(=C/CC12OC1(C/C=C(\C)/C)C(C1=C([O-])C(C)=C(O)C([N+]#N)=C1C2=O)=O)/C)/C

Berekende eigenschappen

  • Exacte massa: 450.21547206g/mol
  • Monoisotopische massa: 450.21547206g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 7
  • Complexiteit: 1170
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.4
  • Topologisch pooloppervlak: 86Ų

Naphth[2,3-b]oxirene-2,4,7(3H)-trione,3-diazo-1a-[(2E)-3,7-dimethyl-2,6-octadienyl]-1a,7a-dihydro-6-hydroxy-5-methyl-7a-(3-methyl-2-butenyl)-,(1aR,7aS)-rel-(+)- (9CI) Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.